N',2-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide
Description
N',2-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide is a di-substituted acetohydrazide featuring two 3-chloro-5-(trifluoromethyl)pyridin-2-yl groups. This structure combines a hydrazide backbone with electron-withdrawing substituents (chloro and trifluoromethyl), which are known to enhance chemical stability and influence biological interactions.
Properties
IUPAC Name |
N',2-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2F6N4O/c15-8-1-6(13(17,18)19)4-23-10(8)3-11(27)25-26-12-9(16)2-7(5-24-12)14(20,21)22/h1-2,4-5H,3H2,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMANMNQAYBQTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CC(=O)NNC2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2F6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,2-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N’,2-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloropyridine groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridines .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of N',2-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide. The compound has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has been tested against pathogens such as Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae, demonstrating significant inhibition of microbial growth .
Table 1: Antimicrobial Activity Overview
| Bacterial Strain | Activity Observed |
|---|---|
| E. coli | Inhibition |
| S. aureus | Inhibition |
| K. pneumoniae | Inhibition |
Anticancer Potential
The compound's structural features suggest potential anticancer activity, which is currently under investigation. Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms, possibly related to the modulation of cellular signaling pathways .
Medicinal Chemistry Applications
This compound serves as a versatile building block in medicinal chemistry. Its ability to form derivatives with altered biological activities allows researchers to explore new therapeutic agents. The synthesis of derivatives can lead to compounds with improved pharmacological profiles or reduced toxicity .
Case Study: Synthesis of Derivatives
A series of derivatives were synthesized by modifying the hydrazide moiety or the pyridine substituents. These derivatives were evaluated for their biological activities, revealing that certain modifications significantly enhanced antimicrobial efficacy compared to the parent compound .
Agricultural Applications
In agricultural sciences, this compound has potential as an agrochemical agent. Its structural similarity to known fungicides suggests that it may act as a fungicide or herbicide. Research into its efficacy in controlling plant pathogens is ongoing, with initial results indicating promising antifungal properties .
Table 2: Agricultural Efficacy Overview
| Application Area | Potential Use |
|---|---|
| Fungicide | Effective against fungal pathogens |
| Herbicide | Potential for weed control |
Mechanism of Action
The mechanism of action of N’,2-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide involves its interaction with specific molecular targets. The trifluoromethyl and chloropyridine groups enhance its binding affinity to enzymes and receptors, potentially inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The presence of bis-pyridinyl groups distinguishes this compound from mono-substituted analogs. Key comparisons include:
Table 1: Physicochemical Properties of Selected Acetohydrazides
*Estimated based on structural similarity.
- Lipophilicity: The target compound’s bis-pyridinyl groups increase logP compared to mono-substituted analogs, suggesting reduced aqueous solubility but improved membrane permeability .
- Solubility: Piperazino-containing analogs (e.g., ) exhibit higher solubility due to ionizable nitrogen, whereas the target compound’s non-polar substituents limit solubility.
Structural-Unique Advantages
The bis-pyridinyl configuration may offer:
- Enhanced Binding Affinity : Dual pyridinyl groups could engage in π-π stacking or halogen bonding with biological targets.
- Metabolic Stability: Trifluoromethyl groups resist oxidative degradation, prolonging half-life compared to non-fluorinated analogs .
Q & A
Q. Key Variables :
- Solvent Choice : Polar aprotic solvents (DMF, DCM) enhance solubility of aromatic intermediates.
- Temperature : Reactions are often conducted at 0–25°C to minimize side products.
- Purification : Column chromatography or recrystallization is critical due to polar byproducts.
What analytical techniques are recommended for characterizing this compound, and how are spectral discrepancies resolved?
Q. Basic
- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding patterns (e.g., hydrazone tautomerism) .
- HPLC : Validates purity (>98%) using C18 columns with acetonitrile/water gradients .
- NMR/HRMS : ¹H/¹³C NMR confirms substitution patterns (e.g., pyridine ring protons at δ 8.2–8.5 ppm). High-resolution mass spectrometry verifies molecular ions (e.g., [M+H]⁺ at m/z 432.0765) .
Q. Advanced Resolution of Data Contradictions :
- Tautomeric Forms : Hydrazone vs. azo tautomers may cause splitting in NMR signals; use variable-temperature NMR or IR spectroscopy to identify dominant forms .
- Low Solubility : For crystallography, co-crystallize with dimethyl sulfoxide (DMSO) to improve crystal quality .
How can researchers optimize coupling reactions to address low yields in large-scale synthesis?
Advanced
Methodological Strategies :
- Alternative Coupling Reagents : Compare TBTU, EDC/HCl, or DCC for efficiency. TBTU reduces racemization but may require strict anhydrous conditions .
- Base Selection : Replace NEt₃ with DIEA (diisopropylethylamine) to reduce side reactions in sensitive intermediates .
- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2–4 hours while maintaining >90% purity .
Q. Table 1: Coupling Agent Comparison
| Reagent | Yield (%) | Purity (%) | Side Products |
|---|---|---|---|
| TBTU/HOBt | 70 | 98 | <5% |
| EDC/HCl | 55 | 95 | 10% |
| DCC | 50 | 90 | 15% |
What computational and experimental approaches are used to study structure-activity relationships (SAR) for biological targets?
Q. Advanced
- Molecular Docking : Model interactions with enzymes (e.g., kinase targets) using PyMOL or AutoDock. The trifluoromethyl group enhances hydrophobic binding in active sites .
- Substituent Modifications : Replace chloro groups with fluoro or methyl to assess impact on IC₅₀ values. For example, 3-fluoro analogs show improved blood-brain barrier penetration in neurological studies .
- In Vitro Assays : Test against cancer cell lines (e.g., HepG2) using MTT assays, with EC₅₀ values correlated to logP calculations .
How should researchers handle conflicting data in biological activity studies?
Q. Methodological
- Dose-Response Curves : Repeat assays in triplicate with positive/negative controls to rule out false positives (e.g., cytotoxicity vs. target-specific activity) .
- Metabolic Stability : Use liver microsomes to assess if discrepancies arise from rapid degradation .
- Orthogonal Assays : Validate enzyme inhibition via fluorescence polarization and surface plasmon resonance (SPR) .
What are the best practices for ensuring compound stability during storage?
Q. Basic
- Storage Conditions : Store at −20°C in amber vials under argon to prevent hydrolysis of the hydrazide moiety .
- Stability Monitoring : Conduct monthly HPLC checks for degradation peaks (e.g., free pyridine derivatives) .
How can regioselectivity challenges in pyridine substitution be addressed?
Q. Advanced
- Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C to selectively functionalize the 3-position of pyridine rings .
- Protecting Groups : Temporarily protect reactive sites with Boc (tert-butoxycarbonyl) during multi-step syntheses .
What safety protocols are critical when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
